Product packaging for Lysine lactate(Cat. No.:CAS No. 116198-78-8)

Lysine lactate

Cat. No.: B608771
CAS No.: 116198-78-8
M. Wt: 236.268
InChI Key: GBRIDGNTDLIRMN-KNIFDHDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Chemical Forms and Biological Derivatives

Lysine (B10760008) lactate (B86563) is a compound formed from the combination of lysine and lactic acid. ontosight.ai It exists as a salt, where the basic amino acid lysine is paired with the acidic lactate. ontosight.ai This compound is also referred to by several other names, including L-lysine mono(+/-)-2-hydroxypropanoate. ontosight.ai The formation of this salt results in a neutral molecule that is more soluble in water compared to its individual components. ontosight.ai

Chemically, lysine lactate can exist in different isomeric forms depending on the stereoisomers of lactic acid used. When L-lysine combines with a racemic mixture of lactic acid, the resulting compound is Lysine DL-lactate. ontosight.aivulcanchem.com This form is a white crystalline solid under standard conditions. vulcanchem.com The lactate itself exists in two stereoisomeric forms: L-lactate, which has the (S) configuration, and D-lactate, which has the (R) configuration. nih.gov

Beyond the simple salt, a far more complex and biologically significant derivative is lactylated lysine, which occurs as a post-translational modification on proteins. vulcanchem.comnih.gov This modification, known as lysine lactylation, involves the covalent attachment of a lactyl group derived from lactate to the ε-amino group of a lysine residue within a protein. nih.govfrontiersin.orgfrontiersin.org This process has emerged as a critical regulatory mechanism in various cellular activities. nih.govspandidos-publications.com There are distinct isomers of this modification, including L-lactylation (KL-la) and D-lactylation (KD-la), which are driven by L-lactate and D-lactate, respectively. nih.gov L-lactylation is typically induced by glycolysis-derived L-lactate and involves the transfer of an L-lactyl group from L-lactyl-CoA to a target protein. nih.gov

Chemical Properties of Lysine DL-Lactate
PropertyValue
Molecular FormulaC9H20N2O5 vulcanchem.com
Molecular Weight236.27 g/mol vulcanchem.com
AppearanceWhite crystalline solid vulcanchem.com
Component CompoundsLysine, Lactic acid vulcanchem.com
SolubilityMore soluble in water than individual components ontosight.ai

The derivatization of lysine's functional groups produces a wide array of value-added chemicals with applications in pharmaceuticals, food, and cosmetics. sci-hub.se These derivatives can be produced through microbial fermentation or enzymatic biotransformation. sci-hub.se

Overview of Lysine Derivatives
Derivative NameDescriptionProduction Method
CadaverineA diamine produced from lysine. sci-hub.seOne-step microbial fermentation sci-hub.se
L-Pipecolic acidA non-proteinogenic amino acid. oup.comresearchgate.netOne-step microbial fermentation sci-hub.seresearchgate.net
5-Aminovalerate (5AVA)An important building block for bio-based plastics. sci-hub.seresearchgate.netMulti-step microbial fermentation sci-hub.seresearchgate.net
D-LysineThe D-isomer of lysine. sci-hub.seEnzymatic biotransformation sci-hub.se
HydroxylysineA hydroxylated form of lysine. sci-hub.seEnzymatic biotransformation sci-hub.se
Epsilon-poly-L-lysine (ε-PL)A homopolymer of L-lysine. sci-hub.seOne-step microbial fermentation sci-hub.se

Historical Context of Research Trajectories

The history of lysine research began in 1889 when German chemist Edmund Drechsel first isolated the amino acid from casein, a milk protein. acs.org Its chemical structure was subsequently determined in 1902 by Emil Fischer and Fritz Weigert, who successfully synthesized it. acs.org For much of the 20th century, research focused on lysine's nutritional importance as an essential amino acid. barnys.cz A significant milestone occurred in the late 1950s with the development of lysine fermentation. nii.ac.jp In 1958, Kyowa Hakko Kogyo developed a method using the bacterium Corynebacterium glutamicum, establishing the second oldest amino acid fermentation process. nii.ac.jpnih.gov This development revolutionized the production of lysine, making it widely available for applications such as fortification in animal feed, a common practice since 1970. barnys.cznii.ac.jp

The research trajectory took a dramatic turn in the 21st century. While lysine's role in protein synthesis was well-established, its involvement in other cellular processes began to be uncovered. A landmark discovery in 2019 by Zhang and colleagues identified lysine lactylation as a novel post-translational modification. nih.govspandidos-publications.comresearchgate.net This finding was revolutionary because it established a direct link between lactate, once considered merely a metabolic waste product of glycolysis, and the epigenetic regulation of gene expression. researchgate.netbio-connect.nlnih.gov This discovery opened up an entirely new field of research, exploring how cellular metabolism influences processes like immune responses, cell reprogramming, and the development of diseases. nih.govfrontiersin.org Subsequent studies quickly followed, identifying the enzymes that add and remove these lactyl groups, known as "writers" and "erasers," and the "reader" proteins that recognize the modification to enact downstream effects. nih.govfrontiersin.org This recent research has transformed the understanding of lactate from a simple metabolite to a key signaling molecule, with lysine lactylation at the core of its non-metabolic functions. spandidos-publications.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O5 B608771 Lysine lactate CAS No. 116198-78-8

Properties

CAS No.

116198-78-8

Molecular Formula

C9H20N2O5

Molecular Weight

236.268

IUPAC Name

L-Lysine, (2S)-2-hydroxypropanoate (1:1)

InChI

InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;2-/m00/s1

InChI Key

GBRIDGNTDLIRMN-KNIFDHDWSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.C[C@H](O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine lactate

Origin of Product

United States

Applications of Lysine Lactate in Food Science Beyond Basic Additives

Mechanistic Investigations of Organoleptic Property Modulation

Influence on Taste Perception Mechanisms (e.g., Saltiness Enhancement)

One of the most promising applications of lysine (B10760008) lactate (B86563) is its ability to enhance the perception of saltiness, offering a valuable tool for developing low-sodium foods without compromising taste. While L-lysine itself is described as having a complex taste profile of salty, bitter, and sweet, its interaction with taste perception is not straightforward. reading.ac.uktandfonline.com Research suggests that lysine may not only contribute its own salty taste but also modulate the perception of other tastes. reading.ac.ukresearchgate.net

The mechanism behind this saltiness enhancement is thought to be a complex interplay of taste receptor activation and cognitive association. While the exact pathways are still under investigation, it is clear that lysine can play a significant role in maintaining a desirable salty taste in foods with reduced sodium content. reading.ac.uk

Advanced Biopreservation Mechanisms and Microbial Inhibition Studies

Lysine and its derivatives, including lysine lactate, exhibit significant antimicrobial properties, making them valuable tools for biopreservation. The mechanisms behind this antimicrobial activity are multifaceted, involving direct action against microorganisms and indirect effects on the stability of the food matrix.

Antimicrobial Action Pathways against Specific Microorganisms

The antimicrobial activity of lysine-based compounds, such as ε-poly-L-lysine, is well-documented. jst.go.jpnih.gov This cationic peptide demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. jst.go.jpmdpi.com The primary mechanism of action involves the electrostatic adsorption of the positively charged lysine molecules to the negatively charged surface of microbial cells. jst.go.jp This interaction disrupts the cell membrane's integrity, leading to the leakage of vital intracellular components and ultimately, cell death. kosfaj.orgnih.gov

The length of the poly-L-lysine chain has been found to be a critical factor in its antimicrobial efficacy, with a chain of at least 10 lysine monomers showing optimal activity. jst.go.jp The antimicrobial action is not limited to ε-poly-L-lysine. Lactic acid, the other component of this compound, is also a well-known antimicrobial agent that inhibits the growth of bacteria by lowering the intracellular pH. mdpi.com The combination of lysine and lactate in a single compound could therefore offer a synergistic antimicrobial effect.

Research has shown that ε-poly-L-lysine is effective against a range of foodborne pathogens and spoilage organisms, including Listeria monocytogenes, Salmonella Typhimurium, and Escherichia coli. jst.go.jpmdpi.com Bacteriocins, which are antimicrobial peptides produced by bacteria, often owe their cationic nature to lysine and arginine residues, which is crucial for their ability to disrupt the membranes of target microbes. nih.gov

Impact on Food Matrix Stability and Structural Integrity

By improving the water retention of the food product, this compound can help to reduce water activity, a critical factor in controlling microbial growth. A more stable and integrated food matrix can also be less susceptible to microbial contamination and spoilage. The ability of basic amino acids like lysine to enhance the solubility and gelation of proteins contributes to a more robust product structure. mdpi.com This dual action of direct antimicrobial activity and indirect stabilization of the food matrix makes this compound a promising ingredient for extending the shelf life and ensuring the safety of various food products.

Lysine Lactylation: a Post Translational Modification of Proteins

Discovery and Historical Delineation of ε-N-Lactyllysine

The understanding of post-translational modifications (PTMs) of proteins was significantly advanced with the discovery of lysine (B10760008) lactylation, a novel modification linking cellular metabolism directly to epigenetic regulation.

Initial Identification in Mammalian Systems

The seminal discovery of ε-N-lactyllysine (Kla) was reported in 2019 by Zhang and colleagues. nih.govfrontiersin.org Their research initially identified this modification on histone proteins in mammalian cells. nih.govfrontiersin.org Using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), they observed a mass shift of 72.021 Da on lysine residues of histone peptides in human HeLa cells and mouse bone marrow-derived macrophages (BMDMs). nih.govnih.gov This specific mass shift corresponds to the addition of a lactyl group to the ε-amino group of a lysine residue. nih.govfrontiersin.org

To confirm that this modification was derived from lactate (B86563), a key end-product of glycolysis, the researchers conducted metabolic labeling studies using isotopic glucose and lactate. frontiersin.org The results demonstrated that the lactyl group was directly derived from both endogenous and exogenous lactate, establishing a new type of PTM termed lysine lactylation. nih.govfrontiersin.orgfrontiersin.org This initial work highlighted that histone lactylation is a dynamic process, responsive to the intracellular concentration of lactate, which can be enhanced under conditions like hypoxia. frontiersin.org

Subsequent Characterization Across Prokaryotic and Eukaryotic Domains

Following its initial discovery in mammals, lysine lactylation was quickly identified as a widespread and evolutionarily conserved PTM across different biological domains. nih.govfrontiersin.org Research has demonstrated its presence in a variety of organisms, from bacteria to plants and fungi, underscoring its fundamental biological importance. nih.govnih.gov

In prokaryotes, studies have identified lysine lactylation in bacteria such as Escherichia coli and Streptococcus mutans. nih.gov This suggests that the link between glycolytic metabolism and protein function via lactylation is an ancient regulatory mechanism. frontiersin.org The identification of lactylation in diverse organisms where homologs of the initially discovered mammalian "writer" enzymes are absent indicated that other, yet-to-be-discovered, lactyltransferases must exist. nih.gov This has spurred further research into the enzymatic machinery governing this modification across different species.

The widespread nature of lysine lactylation in both prokaryotes and eukaryotes suggests its involvement in a variety of fundamental cellular processes, including metabolism, cell growth, and pathogenesis. frontiersin.orgnih.gov

Molecular Mechanisms of Lysine Lactylation Formation

The formation of lysine lactylation is a complex process that can occur through distinct catalytic mechanisms, primarily involving specific enzymes that regulate the addition of the lactyl group to lysine residues.

Enzymatic Catalysis by Lactyltransferases

The enzymatic addition of a lactyl group to a lysine residue is carried out by enzymes known as lactyltransferases, often referred to as "writers." nih.govfrontiersin.orgnih.gov These enzymes facilitate the transfer of a lactyl moiety from a donor substrate to the target protein.

For enzymatic L-lactylation, the primary donor of the lactyl group is L-lactyl-coenzyme A (lactyl-CoA). nih.govbio-connect.nlcell.com In this mechanism, lactate is first converted into the high-energy donor molecule lactyl-CoA. nih.govcell.com The lactyltransferase then catalyzes the transfer of the lactyl group from lactyl-CoA to the ε-amino group of a specific lysine residue on a histone or non-histone protein. bio-connect.nlresearchgate.net

While lactyl-CoA is the crucial substrate for this enzymatic reaction, studies have shown that its intracellular concentration in mammalian cells is significantly lower than that of other short-chain acyl-CoA molecules, such as acetyl-CoA, succinyl-CoA, and propionyl-CoA. nih.govmdpi.com This suggests that the availability of lactyl-CoA could be a limiting factor for the rate of enzymatic lysine lactylation. nih.gov

Interestingly, several enzymes known for their role in other PTMs have been identified as having lactyltransferase activity. The most prominent among these is the histone acetyltransferase (HAT) p300 (also known as EP300 or E1A binding protein p300). nih.govnih.govcell.complos.org Research has demonstrated that p300 can function as a "writer" for histone lactylation, catalyzing the transfer of the lactyl group from lactyl-CoA to histone lysine residues. nih.govplos.org

Beyond p300, other enzymes from the acetyltransferase family have also been implicated as lactyltransferases. This includes the MYST family member HBO1 and the GNAT family acetyltransferase YiaC in E. coli. nih.govnih.gov More recently, a novel class of lactyltransferases has been identified: the aminoacyl-tRNA synthetases (AARS), specifically AARS1 (cytoplasmic) and AARS2 (mitochondrial). nih.govbio-connect.nlmdpi.com These enzymes can directly use lactate, rather than lactyl-CoA, to lactylate target proteins. bio-connect.nlmdpi.com Furthermore, some studies have shown that certain histone deacetylases (HDACs), typically known as "erasers" of acyl modifications, can catalyze the reverse reaction of lactylation in a lactate concentration-dependent manner. nih.govsciety.orgresearchgate.net

Table of Research Findings on Lysine Lactylation Discovery and Mechanism

FindingDescriptionKey Organism/SystemPrimary Method(s)Reference(s)
Initial DiscoveryFirst identification of lysine lactylation (Kla) as a novel post-translational modification on histones.Human HeLa cells, Mouse BMDMsMass Spectrometry, Immunoblotting, Metabolic Labeling nih.govfrontiersin.orgnih.gov
ConservationDemonstration that lysine lactylation is a conserved PTM across prokaryotic and eukaryotic domains.E. coli, S. mutans, Human cellsProteomics nih.govfrontiersin.org
Donor SubstrateIdentification of L-lactyl-CoA as the donor molecule for enzymatic L-lactylation.In vitro assays, Mammalian cellsBiochemical assays, Mass Spectrometry bio-connect.nlcell.comnih.gov
"Writer" EnzymeIdentification of the histone acetyltransferase p300 as a key enzyme that catalyzes lysine lactylation.Human cellsIn vitro lactylation assays, siRNA knockdown nih.govcell.complos.orgresearchgate.net
Novel "Writers"Discovery of aminoacyl-tRNA synthetases (AARS1/2) as lactyltransferases that can directly use lactate.Human cellsBiochemical assays, Proteomics nih.govbio-connect.nlmdpi.com
Aminoacyl-tRNA Synthetase (AARS) Family Contributions (e.g., AARS1/2)

Recent research has identified members of the Aminoacyl-tRNA Synthetase (AARS) family, specifically alanyl-tRNA synthetases AARS1 and AARS2, as key enzymatic contributors to lysine lactylation. mdpi.comnih.govresearchgate.net Traditionally known for their canonical role in protein synthesis—attaching alanine to its cognate tRNA—these enzymes exhibit a "moonlighting" function as bona fide lactyltransferases. nih.gov This non-canonical function provides a direct molecular link between cellular metabolism, particularly high lactate levels, and the regulation of protein function through post-translational modification. mdpi.comnih.gov

AARS1 and AARS2 act as intracellular sensors for L-lactate. nih.govresearchgate.net The catalytic mechanism is a two-step, ATP-dependent process that directly utilizes lactate as the lactyl donor. mdpi.comnih.gov In the first step, AARS1/2 binds to lactate and ATP, generating a reactive lactyl-AMP intermediate and releasing pyrophosphate (PPi). mdpi.comnih.govcell.com Subsequently, the enzyme catalyzes the transfer of the lactyl group from lactyl-AMP to the lysine residues of substrate proteins, releasing AMP. mdpi.comnih.govcell.com This activity is independent of lactyl-coenzyme A (lactyl-CoA) and is considered a primary mechanism for global lysine lactylation within cells. researchgate.netcell.com The binding affinity of L-alanine to AARS1 is comparable to that of lactate, and the presence of L-alanine can inhibit AARS1-mediated lactylation in a dose-dependent manner. nih.gov

The discovery of this function was advanced by a genome-wide CRISPR screen that identified AARS1 as the most significant mediator of p53 lactylation and a contributor to global lysine lactylation in tumor cells. mdpi.comcell.com Overexpression of AARS1, including its bacterial orthologue EcAlaRS, markedly potentiates the entire lysine lactylome in cells, indicating that this lactyltransferase activity is an ancient and evolutionarily conserved function. cell.com AARS1 is primarily located in the cytoplasm but can shuttle into the nucleus in response to increased intracellular lactate levels to lactylate nuclear proteins. nih.gov In contrast, AARS2 is specifically localized to mitochondria, where it mediates the lactylation of mitochondrial proteins. nih.gov

Table 1: Characteristics of AARS1/2 as Lactyltransferases
FeatureDescriptionReferences
EnzymesAlanyl-tRNA synthetase 1 (AARS1) and Alanyl-tRNA synthetase 2 (AARS2) mdpi.comnih.gov
FunctionCatalyze global lysine lactylation; act as intracellular L-lactate sensors. mdpi.comnih.govresearchgate.net
MechanismTwo-step, ATP-dependent process using lactate directly. Forms a lactyl-AMP intermediate. mdpi.comnih.govcell.com
Lactyl DonorL-lactate nih.gov
Cellular LocalizationAARS1: Primarily cytoplasmic, shuttles to nucleus. AARS2: Mitochondrial. nih.gov
SignificanceLinks lactate metabolism directly to protein post-translational modification, independent of lactyl-CoA. researchgate.netnih.gov
GCN5-related N-acetyltransferase (GNAT) Superfamily Participation (e.g., YiaC, GNAT13)

The GCN5-related N-acetyltransferase (GNAT) superfamily represents another class of enzymes implicated in lysine lactylation. nih.gov GNATs are a diverse group of enzymes known to catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a primary amine on a variety of acceptor substrates, including histones. nih.govnih.govebi.ac.uk Their conserved structural fold and catalytic mechanism allow them to utilize various acyl-CoA molecules as donors. researchgate.net

While initially characterized as histone acetyltransferases (HATs), evidence suggests some GNATs can function as lactyltransferases. nih.gov This activity, however, is distinct from the AARS-mediated pathway as it is thought to depend on the availability of lactyl-CoA as the donor molecule. bio-connect.nl The cellular concentration of lactyl-CoA is estimated to be significantly lower than that of acetyl-CoA, which raises questions about the efficiency of this pathway under normal physiological conditions. nih.gov

In prokaryotes, several Gcn5-like acetyltransferases have been identified, including YiaC and PatZ/YfiQ in E. coli, which function as epsilon-lysine acetyltransferases. researchgate.net While direct evidence for their participation in lactylation is still emerging, the structural and functional similarities within the GNAT superfamily suggest they are potential candidates for catalyzing this modification, provided a suitable lactyl donor is present. nih.govresearchgate.net The regulation of lysine lactylation in both prokaryotes and eukaryotes involves writer enzymes from the GNAT and AARS families, highlighting their importance in this post-translational modification pathway. nih.gov

Non-Enzymatic Pathways of Lactylation (e.g., Lactoylglutathione-Mediated Reactions)

In addition to enzymatic pathways, lysine lactylation can occur through a non-enzymatic mechanism mediated by the glycolytic intermediate S-D-lactoylglutathione (LGSH). bgu.ac.ilresearchgate.netlatrobe.edu.au This pathway represents a direct chemical linkage between a metabolic byproduct and protein modification, bypassing the need for a specific "writer" enzyme. researchgate.net

This process is rooted in the glyoxalase system, a metabolic pathway that detoxifies the reactive glycolytic byproduct methylglyoxal (MGO). nih.gov The enzyme glyoxalase 1 (GLO1) conjugates MGO with glutathione (GSH) to form LGSH. nih.govnih.gov Subsequently, glyoxalase 2 (GLO2) hydrolyzes LGSH to generate D-lactate and regenerate GSH. nih.govnih.gov

However, LGSH is a reactive thioester and can act as a donor for the D-lactyl group. nih.govdigitellinc.com It can directly modify the ε-amino group of lysine residues on proteins through a non-enzymatic S-to-N acyl transfer, resulting in D-lactoylated lysine. bgu.ac.ilnih.gov The rate of this modification is dependent on the cellular concentration of LGSH. bgu.ac.il In cells where GLO2 is knocked out or its activity is reduced, LGSH levels accumulate, leading to a marked increase in protein lactoylation. bgu.ac.ilnih.gov This non-enzymatic lactylation is particularly enriched on glycolytic enzymes, suggesting a potential feedback mechanism to regulate glycolytic flux under conditions of high glucose. bgu.ac.illatrobe.edu.au

Isomeric Forms of Lysine Lactylation (K-Lla, K-Dla, Kce) and Their Distinct Biosynthetic Routes

Lysine lactylation is not a single modification but exists as three distinct structural isomers: L-lactylation (KL-la), D-lactylation (KD-la), and N-ε-(carboxyethyl)-Lysine (Kce). nih.govresearchgate.net These isomers are often conflated but arise from different metabolic precursors and biosynthetic pathways linked to glycolysis. researchgate.net The development of isomer-specific antibodies and chemical derivatization techniques has enabled researchers to differentiate these forms and establish their unique connections to cellular metabolic states. researchgate.net

Table 2: Isomers of Lysine Lactylation
IsomerFull NamePrimary Biosynthetic RouteKey Precursor/MediatorReferences
KL-laL-lactylationEnzymatic (via glycolysis)L-lactate, Lactyl-CoA nih.govresearchgate.net
KD-laD-lactylationNon-enzymatic (via glyoxalase cycle)S-D-lactoylglutathione (LGSH) nih.govnih.gov
KceN-ε-(carboxyethyl)-Lysine(Associated with glycolysis)(Metabolic relationship under investigation) nih.govresearchgate.net

L-lactylation (KL-la) is the predominant form of lactylation in mammalian cells and serves as the primary responder to changes in glycolytic flux, such as the Warburg effect. researchgate.netnih.gov Its production is tightly linked to the generation of L-lactate, the end product of glycolysis. nih.govresearchgate.net There are two main enzymatic pathways for L-lactylation.

The first involves the direct use of L-lactate by enzymes like AARS1/2, which act as lactate sensors and transfer the L-lactyl group to lysine residues in an ATP-dependent manner. mdpi.comnih.gov The second proposed pathway involves the formation of lactyl-CoA from lactate and coenzyme A, which then serves as the donor for lactyltransferases, such as p300 or members of the GNAT superfamily. researchgate.netnih.gov Studies have shown that the cellular levels of lactyl-CoA positively correlate with the levels of L-lactylation, supporting its role as a key precursor in this enzymatic pathway. researchgate.net

D-lactylation (KD-la) arises from a distinct, non-enzymatic pathway connected to the glyoxalase cycle. nih.govresearchgate.net The precursor for this modification is not lactate itself, but rather S-D-lactoylglutathione (LGSH), an intermediate in the detoxification of the glycolysis byproduct methylglyoxal. bgu.ac.ilnih.govresearchgate.net

The glyoxalase system converts methylglyoxal into D-lactate. researchgate.netebi.ac.uk During this process, the intermediate LGSH can act as a reactive thioester, capable of transferring its D-lactyl acyl group directly onto the nucleophilic amine of lysine residues without enzymatic catalysis. nih.govnih.gov This process is therefore termed non-enzymatic D-lactylation. researchgate.netnih.gov The accumulation of LGSH, for instance, due to the downregulation of the enzyme GLO2, leads to a significant increase in this type of modification on cytosolic proteins. nih.gov

De-Lactylation Processes and Eraser Enzyme Characterization

Similar to other post-translational modifications, lysine lactylation is a dynamic and reversible process, regulated by the opposing actions of "writer" and "eraser" enzymes. nih.gov The removal of the lactyl group from lysine residues is carried out by specific lysine delactylases.

Research has identified two families of histone deacetylases (HDACs) as effective erasers of this mark: the zinc-dependent HDACs (Class I) and the NAD+-dependent sirtuins (Class III). nih.gov In vitro and cellular studies have demonstrated that HDAC1, HDAC2, and HDAC3 can efficiently remove the lactyl group from lysine residues. nih.govnih.gov Among these, HDAC3 has been shown to be a particularly potent delactylase. nih.gov

Additionally, several sirtuin family members, including SIRT1, SIRT2, and SIRT3, have been characterized as lysine delactylases. nih.govnih.gov SIRT2, in particular, has been identified as a key eraser of histone lysine lactylation. nih.gov The delactylase activity of HDAC3 has been reported to be over 1,000 times more effective than that of SIRT2 or other HDAC isoforms, highlighting its significant role in reversing this modification. nih.gov The existence of these eraser enzymes underscores the regulatory nature of lysine lactylation in cellular processes.

Histone Deacetylases (HDACs) as Potential Delactylases (e.g., HDAC1-3)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. wikipedia.org This action generally allows histones to wrap DNA more tightly, leading to transcriptional repression. wikipedia.org While named for their deacetylase activity, many HDACs can remove other acyl groups, and recent evidence has identified them as potential "erasers" of lysine lactylation.

Systematic in vitro screening has demonstrated that the nuclear, zinc-dependent Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are robust and efficient delactylases. nih.gov These enzymes have been shown to catalyze the removal of lactyl groups from lysine residues on histones. nih.gov Studies using synthetic peptides and core histones as substrates confirmed that HDAC1-3 are the most effective lysine delactylases in vitro. nih.gov The enzymatic activity of HDAC1-3 on lactylated substrates has been measured, showing they have significant delactylase capabilities, with HDAC3 being particularly efficient. researchgate.net

In cellular contexts, the use of HDAC inhibitors has corroborated these findings. nih.gov Furthermore, targeted degradation of HDAC3 resulted in a broad, albeit small, increase in lysine lactylation, suggesting its role in regulating this modification in cells. nih.gov It is important to note that the activity and specificity of HDACs in vivo are often regulated by their incorporation into large multi-protein complexes, which can direct their enzymatic activity toward specific histone sites. nih.govnih.gov This suggests that the delactylation activity of HDAC1-3 may be highly regulated and site-specific within the cell. nih.govresearchgate.net

Sirtuin Family Enzymes (e.g., SIRT1, SIRT2, SIRT3)

The sirtuin family of proteins (SIRT1-7) are NAD⁺-dependent lysine deacylases that play crucial roles in metabolism, stress resistance, and aging. nih.govnih.gov Like HDACs, sirtuins were initially identified as deacetylases but are now known to remove a variety of acyl modifications. nih.gov Several members of this family have been identified as potent delactylases.

In vitro screening assays using recombinant sirtuins and core histones as substrates revealed that SIRT1, SIRT2, and SIRT3 exhibit the most significant delactylase activity. nih.gov Further experiments in mammalian cells, using overexpression and knockout models, confirmed that SIRT1 and SIRT3 act as robust "erasers" for lysine lactylation on a global scale, affecting both histone and non-histone proteins. nih.gov

The subcellular localization of these sirtuins likely dictates their primary targets for delactylation.

SIRT1 is found in both the nucleus and cytoplasm, where it influences glucose and lipid metabolism. nih.gov

SIRT2 has been proposed to act as a delactylase in the cytosol. nih.gov

SIRT3 is primarily located in the mitochondria, a hub of metabolic activity, but is also found in the nucleus where it can delactylate histones. nih.gov For instance, SIRT3 has been shown to suppress the activation of certain cell types in rheumatoid arthritis by specifically mediating the delactylation of histone H3 at lysine 18 (H3K18la). oup.com

The NAD⁺-dependency of sirtuins directly links their delactylation activity to the metabolic state of the cell, providing a mechanism for responding to changes in nutrient availability and redox status. nih.govresearchgate.net

Methodologies for Identification and Quantitative Analysis of Lysine Lactylation Sites

Identifying and quantifying lysine lactylation sites is crucial for understanding the functional roles of this post-translational modification (PTM). nih.gov This is primarily achieved through a combination of advanced proteomics, mass spectrometry, and specialized enrichment techniques. creative-proteomics.com

Advanced Proteomic Profiling Techniques

Proteomic approaches provide a system-wide view of protein lactylation, enabling the identification of thousands of modification sites on hundreds of proteins in a single experiment. nih.gov These "lactylome" studies have been conducted in various tissues and cell types, including human lung tissue, liver cancer cells, and microglia, revealing the widespread nature of this modification. nih.govnih.govnih.gov

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Global Lactylome Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technology for the global analysis of PTMs, including lysine lactylation. creative-proteomics.comnih.gov The typical workflow involves several key steps:

Protein Extraction and Digestion : Proteins are extracted from cells or tissues and enzymatically digested, most commonly with trypsin, to generate smaller peptides. nih.govresearchgate.net

Enrichment of Lactylated Peptides : Because lactylated peptides are often low in abundance, an enrichment step is necessary to isolate them from the complex mixture of unmodified peptides. researchgate.netacs.org

LC Separation : The enriched peptides are separated based on their physicochemical properties using high-performance liquid chromatography (HPLC). nih.gov

MS/MS Analysis : The separated peptides are ionized and analyzed in a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects and fragments them to produce tandem mass spectra (MS2 scan) that reveal the amino acid sequence and the precise location of the lactyl modification. nih.govresearchgate.net

Database Searching : The acquired MS/MS spectra are searched against protein sequence databases to identify the lactylated peptides and their corresponding proteins. researchgate.net

This powerful technique allows for the identification and, with label-free or label-based approaches, the quantification of thousands of lactylation sites across the proteome. nih.govnih.gov

Targeted Enrichment Strategies for Lactylated Peptides

The success of a global lactylome analysis heavily relies on the effective enrichment of lactylated peptides. nih.gov The most common and effective method is immunoaffinity enrichment. creative-proteomics.com This strategy uses antibodies that specifically recognize the lactyl-lysine modification. nih.gov

The process involves incubating the peptide mixture with antibody-conjugated beads (e.g., agarose beads). nih.govnih.gov The anti-lactyl-lysine antibodies capture the target peptides, which are then washed to remove non-specific binders and subsequently eluted for LC-MS/MS analysis. nih.gov This antibody-based enrichment is highly specific and is a critical step for in-depth profiling of the lactylome. creative-proteomics.com

Another strategy that enhances the identification of low-abundance lactylated proteins is subcellular fractionation. By separating proteins from different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) before enrichment and analysis, researchers can reduce sample complexity and improve the detection of previously unobserved lactylation sites. acs.org

Computational Prediction Algorithms and Bioinformatic Tools

While mass spectrometry is the definitive method for identifying PTM sites, it can be time-consuming and expensive. nih.gov Computational methods have emerged as valuable complementary tools to predict potential lysine lactylation sites from protein sequences, helping to prioritize candidates for experimental validation. nih.govoup.com

A variety of computational predictors have been developed for different types of lysine acylations. oup.comoup.com These tools often employ machine learning or deep learning algorithms, such as deep, bidirectional, long short-term memory recurrent neural networks. monash.edu They are trained on datasets of experimentally verified lactylation sites and learn to recognize patterns in the amino acid sequences surrounding the modified lysine. oup.com

Key aspects of these computational tools include:

Feature Representation : The algorithms convert protein sequences into numerical features. These can include information about amino acid composition, physicochemical properties, and structural features like accessible surface area and secondary structure. nih.gov

Model Training : Using known positive (lactylated) and negative (non-lactylated) sites, the model is trained to distinguish between them. nih.gov

Prediction : Once trained, the model can scan entire proteomes to predict the likelihood that any given lysine residue is lactylated. oup.com

Examples of such tools include Auto-Kla , which uses automated machine learning to predict lactylation sites. nih.gov Other frameworks use natural language processing methods to automatically extract features from protein sequences and 3D structures to improve prediction accuracy. nih.gov These in silico approaches are instrumental in expanding the known landscape of lactylation and guiding further functional studies. oup.com

Development and Application of Specific Antibodies for Detection

The discovery of lysine lactylation as a post-translational modification (PTM) has spurred the development of specific antibodies for its detection and characterization. These antibodies are crucial tools for identifying lactylated proteins, determining the sites of modification, and elucidating the biological roles of this PTM.

Pan-specific anti-lactylation antibodies have been instrumental in the initial identification and validation of lysine lactylation. These antibodies recognize the lactyl group on lysine residues, regardless of the surrounding protein sequence. Immunoblotting with pan-Kla antibodies has been used to confirm the existence of lysine lactylation in both human and mouse cells. aacrjournals.org

Site-specific antibodies, which recognize a lactylated lysine residue within a specific amino acid sequence, are also being developed. These antibodies offer higher specificity and are essential for studying the lactylation of individual proteins and specific lysine residues.

The application of these antibodies in various techniques has significantly advanced our understanding of lysine lactylation. These techniques include:

Immunoblotting: Used for the general detection and quantification of lactylated proteins in cell lysates and tissue samples.

Immunoprecipitation: Enables the enrichment of lactylated proteins from complex mixtures, which can then be identified by mass spectrometry.

Immunofluorescence and Immunohistochemistry: Allows for the visualization of lactylated proteins within cells and tissues, providing information about their subcellular localization.

These antibody-based methods have been pivotal in demonstrating that lysine lactylation is a widespread PTM found on both histone and non-histone proteins. researchgate.net

Table 1: Key Antibodies in Lysine Lactylation Research

Antibody TypeTargetApplicationsKey Findings
Pan-Kla AntibodyGeneral lactylated lysine residuesImmunoblotting, Immunoprecipitation, ImmunofluorescenceConfirmed the existence of lysine lactylation in mammalian cells. aacrjournals.org
Site-specific H3K18la AntibodyLactylated lysine 18 on Histone H3Chromatin Immunoprecipitation (ChIP)Revealed the role of H3K18la in gene regulation. researchgate.net

Genetic Code Expansion Technology for Site-Specific Investigations

While antibody-based methods are powerful for detecting and localizing lysine lactylation, genetic code expansion technology offers a unique approach for site-specific incorporation of lactylated lysine into proteins. This technology allows for the production of proteins with a lactyl group at a predetermined lysine residue, enabling precise functional studies.

The core of this technology is the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair is designed to recognize a specific codon (often a stop codon like UAG) and insert a non-canonical amino acid, in this case, lactyl-lysine, at that position during protein synthesis.

The ability to generate site-specifically lactylated proteins has several key applications in research:

Functional Studies: By comparing the activity and properties of a protein with and without lactylation at a specific site, researchers can directly assess the functional consequences of this modification.

Structural Biology: Homogeneous populations of site-specifically lactylated proteins are invaluable for structural studies, such as X-ray crystallography and NMR spectroscopy, to understand how lactylation impacts protein structure.

"Writer" and "Eraser" Enzyme Assays: These proteins can serve as substrates for enzymes that add ("writers") or remove ("erasers") the lactyl group, facilitating the identification and characterization of these regulatory enzymes.

This powerful technology provides a means to move beyond correlational studies and establish a direct causal link between lactylation at a specific site and a particular biological outcome.

Functional Consequences and Biological Roles of Lysine Lactylation

Lysine lactylation is emerging as a critical post-translational modification that directly links cellular metabolism, specifically glycolysis, to the regulation of a wide array of biological processes. nih.govnih.gov The addition of a lactyl group to lysine residues can alter a protein's structure, charge, and interactions, thereby modulating its function.

This modification has been implicated in a diverse range of cellular functions, including:

Gene Expression: Lysine lactylation, particularly on histones, plays a significant role in epigenetic regulation and the control of gene transcription. nih.gov

Metabolism: Lactylation of metabolic enzymes can directly regulate their activity, providing a feedback mechanism to control metabolic pathways.

Immune Response: Lysine lactylation is involved in modulating the function of immune cells, such as macrophages. bio-connect.nl

Cellular Proliferation and Differentiation: This modification has been shown to influence cell fate decisions and has been linked to cancer progression. bio-connect.nlmdpi.com

The growing body of research highlights that lysine lactylation is a key regulatory mechanism that integrates metabolic status with cellular function.

Regulation of Gene Expression and Epigenetic Control

One of the most significant roles of lysine lactylation is in the regulation of gene expression through epigenetic mechanisms. nih.gov By modifying histones and other proteins involved in transcription, lysine lactylation can influence chromatin structure and the accessibility of DNA to the transcriptional machinery.

Histone Lactylation and Its Impact on Chromatin Structure

Histones, the proteins that package DNA into chromatin, are key targets of lysine lactylation. The addition of a lactyl group to lysine residues on histone tails neutralizes their positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This can lead to a more relaxed or "open" chromatin structure, making the DNA more accessible for transcription.

The first discovery of lysine lactylation was on histone proteins, where it was found to be a novel epigenetic mark. aacrjournals.orgmtoz-biolabs.com This modification has been identified on several histone lysine residues, with varying effects on chromatin dynamics.

Table 2: Characterized Histone Lactylation Sites and Their Proposed Functions

HistoneLactylation SiteProposed Function
H3K18Associated with active gene transcription. bio-connect.nl
H4K12Implicated in the regulation of gene expression in Alzheimer's disease. ptmbio.com

The level of histone lactylation has been shown to be dynamic and responsive to the metabolic state of the cell, particularly the concentration of lactate. aacrjournals.orgmtoz-biolabs.com For example, conditions that increase glycolysis and lactate production, such as hypoxia or the "Warburg effect" in cancer cells, can lead to an increase in histone lactylation. aacrjournals.orgbio-connect.nl

Influence on Transcription Elongation and Gene Activation/Repression

Histone lactylation has been shown to directly influence the process of transcription. Specifically, certain histone lactylation marks are associated with the elongation phase of transcription, where the RNA polymerase moves along the DNA template to synthesize an RNA molecule.

For instance, lactylation of histone H3 at lysine 18 (H3K18la) has been linked to enhanced transcription elongation. bio-connect.nl This modification can serve as a binding site for "reader" proteins that recognize the lactyl mark and recruit other factors that facilitate the movement of RNA polymerase.

The interplay between histone lactylation and other PTMs, such as acetylation and methylation, is an active area of research. It is likely that a complex "histone code" involving multiple modifications dictates the transcriptional outcome at a given gene locus.

Lysine lactylation can contribute to both gene activation and repression, depending on the specific site of modification, the genomic context, and the cellular environment. While many identified histone lactylation marks are associated with active transcription, it is plausible that lactylation at other sites could have repressive effects.

Modulation of DNA-Protein Interactions

Beyond its effects on histone-DNA interactions, lysine lactylation can also directly modulate the interaction of non-histone proteins with DNA. Many transcription factors and other DNA-binding proteins contain lysine residues in their DNA-binding domains. Lactylation of these residues can alter the protein's ability to recognize and bind to its specific DNA sequence.

This can have a profound impact on gene expression by either promoting or inhibiting the binding of transcriptional activators or repressors to their target genes. For example, the lactylation of a transcription factor could prevent it from binding to a promoter, thereby repressing the expression of the corresponding gene. Conversely, lactylation could enhance the binding of another factor, leading to gene activation.

The study of how lysine lactylation of non-histone proteins influences their interaction with DNA is a rapidly evolving field, with the potential to uncover new mechanisms of gene regulation.

Alteration of Protein Function and Stability

Lysine lactylation is a recently discovered post-translational modification (PTM) where a lactyl group is added to a lysine residue on a protein. nih.gov This modification is emerging as a critical regulatory mechanism in numerous cellular processes by directly altering the function and stability of both histone and non-histone proteins. nih.govnih.gov By changing a protein's structure, charge, and conformation, lactylation can modulate its enzymatic activity, its interactions with other molecules, its stability, and its location within the cell. creative-proteomics.com This process provides a direct link between cellular metabolic states, particularly high glycolytic activity, and the regulation of protein function. bio-connect.nlnih.gov

Lactylation has been shown to directly influence the catalytic activity of various enzymes, establishing a feedback mechanism between metabolic pathways and the proteins that constitute them. This is particularly evident in the context of glycolysis. Research has demonstrated that lactylation of key glycolytic enzymes can decrease their activity. nih.gov For instance, the lactylation of aldolase A at lysine residue 147 (K147) and phosphofructokinase at K688 has been shown to reduce their enzymatic functions. nih.gov This suggests a potential self-regulatory loop where high levels of lactate, the end-product of glycolysis, can lead to modifications that dampen the pathway's own activity.

Furthermore, studies have identified lactylation on numerous enzymes central to metabolism. In hepatocellular carcinoma, adenylate kinase 2 is inhibited by lactylation at K28, which in turn promotes tumor development. nih.gov While specific reports on the direct impact of lactylation on lactate dehydrogenase (LDH) activity are still emerging, the presence of lactylation sites on metabolic enzymes suggests a broad regulatory role for this PTM in cellular energy production. researchgate.net

Table 1: Examples of Direct Regulation of Enzyme Activity by Lysine Lactylation

Protein Lactylation Site Effect on Activity Biological Context
Aldolase A K147 Decrease Cancer Metabolism nih.gov
Phosphofructokinase K688 Decrease Cancer Metabolism nih.gov

Lysine lactylation can significantly alter the landscape of protein-protein interactions (PPIs), thereby influencing complex signaling networks. creative-proteomics.com The addition of the lactyl group can modify or create binding surfaces, leading to changes in the formation and stability of protein complexes. creative-proteomics.com This has profound implications for signal transduction pathways that rely on specific molecular interactions.

Research has shown that lactylation can affect signaling pathways involving calcium ions, cGMP-PKG, and MAPK. researchgate.net Specific examples highlight the direct consequence of lactylation on protein interactions. In gastrointestinal cancers, the lactylation of chromobox 3 (CBX3) at lysine 10 (K10) was found to strengthen its interaction with the epigenetic marker H3K9me3, promoting tumor progression. creative-proteomics.com Similarly, lactylation of MRE11, a key protein in DNA damage response, at lysine 678 (K678) enhances its binding affinity to DNA, which accelerates DNA repair processes. creative-proteomics.com These findings underscore how a metabolic state can be translated into specific signaling outcomes through the modulation of protein interactions.

Table 2: Impact of Lysine Lactylation on Protein Interactions and Signaling

Lactylated Protein Site(s) Interacting Partner Functional Outcome Signaling Pathway/Process
Chromobox 3 (CBX3) K10 H3K9me3 Enhanced interaction Gene Regulation, Tumor Progression creative-proteomics.com
MRE11 K678 DNA Enhanced binding affinity DNA Damage Response, Homologous Recombination creative-proteomics.com

Lysine lactylation plays a role in determining the subcellular localization and stability of proteins. The modification can mask or expose localization signals or influence interactions with transport machinery, thereby controlling where a protein resides within the cell. Lactylated proteins have been identified in various cellular compartments, including the cytoplasm, nucleus, and mitochondria, indicating the broad reach of this modification. frontiersin.orgnih.govresearchgate.net For example, under high-glucose conditions, lactylation of Pyruvate (B1213749) Kinase M2 (PKM2) enhances its translocation into the nucleus, where it can participate in gene regulation. mdpi.com

Lactylation also affects protein stability and degradation. The modification can protect proteins from degradation or mark them for destruction by influencing their interaction with the ubiquitin-proteasome system (UPS). nih.gov For instance, in colorectal cancer cells under hypoxic conditions, lactylation of β-catenin enhances its protein stability, promoting cell proliferation and stemness. nih.gov Similarly, elevated lactylation of HIF-1α stabilizes the protein even under normal oxygen conditions (normoxia). bio-connect.nl This demonstrates that lactylation can override other regulatory signals to control protein half-life.

Table 3: Effects of Lysine Lactylation on Protein Localization and Stability

Protein Effect Mechanism Cellular Context
Pyruvate Kinase M2 (PKM2) Enhanced nuclear translocation Unknown High-glucose conditions mdpi.com
β-catenin Increased protein stability Protection from degradation Hypoxia in colorectal cancer nih.gov

Interplay with Cellular Metabolism and Energy Homeostasis

Lysine lactylation serves as a direct bridge between cellular metabolism and the regulation of protein function, playing a crucial role in maintaining energy homeostasis. This PTM is intrinsically linked to the concentration of lactate, the end-product of glycolysis. khu.ac.kr Therefore, cellular states with high glycolytic rates, such as the Warburg effect observed in cancer cells, are associated with increased levels of protein lactylation. uchicago.eduresearchgate.net

For a long time, lactate was considered merely a metabolic waste product of anaerobic glycolysis. nih.gov However, this view has been overturned, and lactate is now recognized as a key signaling molecule, or "oncometabolite," that actively participates in metabolic reprogramming. imrpress.comnih.gov It acts as a coordinator of whole-body metabolism, serving not only as a fuel source but also as a signaling molecule that can communicate between cells and tissues. nih.gov

The discovery of lysine lactylation provides a definitive molecular mechanism for lactate's signaling function. cell.com By acting as the precursor for this PTM, lactate can directly influence gene expression and protein function, thereby regulating processes such as immune responses, angiogenesis, and inflammation. imrpress.comcell.com For example, lactate in the tumor microenvironment can promote the M2 polarization of macrophages through HIF-1α-dependent metabolic reprogramming and lactylation, contributing to an immunosuppressive environment. nih.gov Thus, lactate is a pleiotropic signaling molecule whose effects are translated through mechanisms including lysine lactylation. cell.com

Lysine lactylation has a profound influence on the core pathways of cellular metabolism. Proteomic studies have revealed that lactylation preferentially occurs on enzymes involved in central metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, carbohydrate metabolism, and fatty acid synthesis. nih.govbio-connect.nl This positions lactylation as a key regulatory hub in cellular energy management.

The modification can create feedback loops within these pathways. As mentioned, the lactylation and subsequent inhibition of glycolytic enzymes like aldolase and phosphofructokinase suggest a mechanism to prevent excessive glycolytic flux. nih.gov Furthermore, the identification of lactylated proteins within mitochondria indicates that this modification also plays a role in regulating aerobic respiration and the TCA cycle. frontiersin.org By directly modifying the enzymes that carry out these fundamental processes, lactylation ensures that protein function is dynamically tuned to the metabolic state of the cell, particularly the availability and utilization of glucose. nih.gov

Table 4: Lactylated Enzymes in Core Metabolic Pathways

Pathway Lactylated Proteins/Enzymes
Glycolysis Aldolase A, Phosphofructokinase, Pyruvate Kinase M2 nih.govmdpi.com
TCA Cycle Isocitrate Dehydrogenase 2 frontiersin.org
Carbohydrate Metabolism Multiple enzymes identified in proteomic studies nih.govbio-connect.nl
Fatty Acid Metabolism Acyl-CoA Thioesterase 9, Hydroxyacyl-CoA Dehydrogenase frontiersin.org

Mechanistic Implications in Cellular Processes and Model Organisms

Lysine lactylation is an emerging post-translational modification (PTM) that has significant implications across a wide range of cellular processes and organisms. nih.govresearchgate.net This modification, involving the addition of a lactyl group to lysine residues on proteins, serves as a crucial link between cellular metabolism, particularly glycolysis, and the regulation of protein function and gene expression. mdpi.comfrontiersin.org Research across various models, from in vitro cell cultures to bacteria and animal models, has begun to unravel the complex roles of lactylation in health and disease.

Immunomodulation and Macrophage Polarization in vitro

Lysine lactylation plays a pivotal role in regulating the immune system, particularly in the polarization of macrophages. portlandpress.comsemanticscholar.orgnih.gov Macrophage polarization is a dynamic process where these immune cells differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, a critical balance for immune response and tissue homeostasis. portlandpress.com Lactylation has been identified as a key modulator of this process. portlandpress.comsemanticscholar.org

During M1 macrophage polarization, which is often triggered by stimuli like lipopolysaccharide (LPS), cells switch to aerobic glycolysis, leading to increased intracellular lactate. aacrjournals.org This rise in lactate provides the substrate for histone lysine lactylation. aacrjournals.org Studies have shown that this modification, particularly on histone H3 at lysine 18 (H3K18la), doesn't immediately suppress the M1 phenotype but rather acts as a "lactate clock." frontiersin.org This clock mechanism drives the expression of M2-type genes during the later stages of M1 polarization, facilitating a switch towards a reparative, anti-inflammatory state. aacrjournals.orgfrontiersin.org

In vitro experiments have demonstrated that manipulating lactate levels directly impacts macrophage polarization through lactylation. aacrjournals.org For instance, inhibiting lactate production reduces histone lactylation and can alter the expression of macrophage phenotype markers. nih.gov Conversely, exposure to lactate can promote an M2-like phenotype. frontiersin.orgresearchgate.net This regulatory switch is crucial for resolving inflammation and initiating tissue repair. portlandpress.comsemanticscholar.org The enzyme p300 has been identified as a "writer" for histone lactylation in macrophages, while histone deacetylases (HDACs) 1-3 can act as "erasers". nih.govbmj.com

FindingModel SystemKey Proteins/Genes ModifiedFunctional Outcome
Increased histone lactylation during M1 polarization induces M2-like gene expression. aacrjournals.orgMouse Bone Marrow-Derived Macrophages (BMDMs)Histone H3 (H3K18la)Acts as a "lactate clock" to transition from a pro-inflammatory to a reparative state. frontiersin.org
Lactylation of Arginase 1 (ARG1) is associated with M2 macrophage phenotype. frontiersin.orgIn vitro macrophage culturesArginase 1 (ARG1)Promotion of anti-inflammatory functions.
Inhibition of the lactylation "writer" p300 decreased lactylation levels and increased pro-inflammatory factors. nih.govRAW264.7 macrophage cell lineGlobal lysine lactylationEnhanced M1 polarization (increased CD86, iNOS) and inflammation (increased IL-1β, IL-6, TNF-α). nih.gov
Lactylation can drive M2-type macrophage activation, promoting anti-inflammatory responses. frontiersin.orgLPS-induced macrophagesHistonesSuppression of pyroptosis and promotion of tissue repair. frontiersin.org
Regulation of Neuronal Development and Function in cellular/animal models

Lysine lactylation is not confined to the immune system; it is also widely distributed in the brain and plays a crucial role in neuronal development and function. biologists.com Studies have shown that histone lactylation levels undergo dynamic changes during the development of the mammalian brain. biologists.combiorxiv.org This epigenetic mark is involved in remodeling the transcriptome to favor neural differentiation. biorxiv.org

In cellular models, such as P19 cells induced to differentiate into neurons, inhibiting HDAC1-3, which act as "erasers" of H3K18la, was found to pre-activate neuronal transcriptional programs by stimulating multiple histone lysine acylations, including lactylation. nih.govbiologists.combiorxiv.org This suggests that lactylation is a key component of the epigenetic machinery that governs neural cell fate decisions. biologists.combiorxiv.org

Furthermore, research in animal models has demonstrated that neuronal activity and physiological stress can regulate lactylation levels in the brain. cell.combiorxiv.orgnih.gov Stimuli that cause neuronal excitation lead to an increase in lactate, which in turn elevates protein lactylation. cell.comnih.gov For example, in a mouse model of social defeat stress, increased lactate and lactylation levels in the prefrontal cortex were associated with behavioral changes like decreased social interaction and increased anxiety. cell.combiorxiv.org This research identified 63 candidate lactylated proteins in the mouse brain, with histone H1 being preferentially lactylated under stress, suggesting a direct link between metabolic state, epigenetic modifications, and brain function. cell.comnih.gov

FindingModel SystemKey Proteins/ModificationsFunctional Outcome
Histone lactylation (H3K18la) undergoes global changes during neural development. biologists.comDeveloping mouse telencephalonH3K18la, H3K9cr, H3K9acCollaboratively regulates chromatin state and transcriptome remodeling to favor neural differentiation. biorxiv.org
Neuronal excitation and social stress increase lysine lactylation in brain cells. cell.comnih.govCultured primary neurons, mouse models (electroconvulsive stimulation, social defeat stress)Global lysine lactylation, Histone H1Associated with neuronal activity (c-Fos expression) and mood-related behaviors. cell.combiorxiv.org
HDAC1-3 act as novel "erasers" of H3K18la in the context of neural development. biologists.combiorxiv.orgP19 embryonal carcinoma cells (induced neural differentiation)H3K18laInhibition of HDAC1-3 pre-activates neural fate-related transcriptional programs. biologists.combiorxiv.org
Lactylation of α-tubulin enhances microtubule dynamics. nih.govCultured hippocampal neuronsα-tubulinPromotes neurite outgrowth and branching. nih.gov
Cellular Reprogramming and Differentiation Mechanisms

The process of converting somatic cells into induced pluripotent stem cells (iPSCs) involves significant metabolic and epigenetic rewiring. oup.comoup.com Lysine lactylation has emerged as a key player in these events, particularly during the early stages of reprogramming. nih.gov The transcription factor Dux, for example, has been shown to enhance reprogramming efficiency by promoting histone lactylation. nih.gov

Similarly, the transcription factor Glis1 facilitates the induction of pluripotency by inducing H3K18 lactylation, which participates in a "epigenome-metabolome-epigenome" feedback loop that determines cell fate. researchgate.net This indicates that lactylation, driven by metabolic shifts towards glycolysis, is a critical epigenetic modification that helps to overcome the barriers to cellular reprogramming. mdpi.comresearchgate.net

Lactylation is also involved in directed differentiation processes. In the differentiation of human embryonic stem cells (hESCs) towards the neuroectoderm, intracellular lactate levels rise. nih.gov This increase in lactate promotes H3K18la modifications on the promoters of key neuroectodermal genes like PAX6, facilitating their expression and committing the cells to a neural fate. nih.gov This highlights lactylation as a mechanism that translates metabolic states into specific developmental outcomes. nih.gov

ProcessModel SystemKey Factors/ModificationsFunctional Outcome
iPSC ReprogrammingSomatic cell reprogramming modelsDux, H3K18laEnhances reprogramming efficiency during early stages. nih.govoup.com
iPSC ReprogrammingStem cell modelsGlis1, H3K18laFacilitates induction of pluripotency via epigenetic and metabolic remodeling. researchgate.net
Neuroectoderm DifferentiationHuman Embryonic Stem Cells (hESCs)Increased intracellular lactate, H3K18laPromotes differentiation towards neuroectoderm by activating key developmental genes. nih.gov
Multipotent Stem Cell DifferentiationStem cell modelsDecreased lactate and lactylationAccompanies the metabolic shift from glycolysis to oxidative phosphorylation during differentiation. nih.gov
Microbial Metabolism, Virulence, and Biofilm Formation in Bacterial Models (e.g., Streptococcus mutans, Escherichia coli)

Lysine lactylation is a conserved PTM that also plays significant regulatory roles in prokaryotes. nih.gov Proteomic studies in bacteria like Escherichia coli and the cariogenic bacterium Streptococcus mutans have revealed widespread lactylation on hundreds of proteins involved in central metabolism and other essential processes. nih.govnih.govnih.gov

In E. coli, the enzyme YiaC has been identified as a lysine lactyltransferase ("writer"), while CobB, a sirtuin deacetylase, acts as a delactylase ("eraser"). nih.gov This reversible modification helps regulate metabolic pathways, including glycolysis, the TCA cycle, and nucleotide synthesis. nih.gov

In S. mutans, a bacterium known for producing large amounts of lactate which contributes to dental caries, lactylation is crucial for regulating its physiology. nih.govnih.gov A study identified 1,869 lactylation sites on 469 proteins, with the number of lactylated sites increasing in the biofilm growth state. nih.gov Specifically, the lactylation of RNA polymerase subunit α (RpoA) at lysine 173 was found to inhibit the synthesis of extracellular polysaccharides, which are essential for biofilm formation. nih.gov The enzyme GNAT13 was identified as the lactyltransferase responsible for this modification. nih.gov This demonstrates that lactylation acts as a feedback mechanism where the metabolic byproduct, lactate, regulates the bacterium's virulence traits. nih.gov Similarly, in the pathogen Staphylococcus aureus, lactylation of the virulence factor alpha-toxin is required for its full activity. nih.govresearchgate.net

OrganismKey Lactylated Protein(s)Regulatory EnzymesFunctional Consequence
Streptococcus mutansRNA polymerase subunit α (RpoA) at Lys173Writer: GNAT13Inhibition of extracellular polysaccharide synthesis and biofilm formation. nih.gov
Escherichia coliProteins in glycolysis, TCA cycle, nucleotide synthesisWriter: YiaC, Eraser: CobBRegulation of central metabolic pathways. nih.gov
Staphylococcus aureusAlpha-toxin at Lysine 84Not specifiedEssential for the full activity of the toxin and virulence. nih.gov
Salmonella TyphimuriumProteins involved in metabolism and translationWriter: YfiQLactylation is crucial for the invasion of eukaryotic cells and virulence. nih.gov
Responses to Physiological Stress and Maintenance of Homeostasis

Cells and organisms respond to physiological stress by rapidly altering their metabolic and signaling pathways to maintain homeostasis. Lysine lactylation has been identified as a key modification in these stress responses. Hypoxia, a condition of low oxygen, is a potent physiological stress that enhances glycolysis and increases intracellular lactate. This, in turn, leads to a significant increase in histone lysine lactylation, demonstrating a direct link between an environmental stressor, metabolic reprogramming, and epigenetic regulation. aacrjournals.org

In animal models, psychological stress also induces lactylation. As mentioned previously, social defeat stress in mice increases lactate and protein lactylation in the brain, which correlates with anxiety-like behaviors. cell.comnih.gov This suggests that lactylation is part of the molecular response to stress that can, in turn, influence behavior and potentially contribute to the pathophysiology of stress-related disorders. cell.com

In the context of tissue injury and repair, such as myocardial infarction, lactylation plays a role in the complex immune response that is critical for healing. nih.gov The modification helps regulate the inflammatory and reparative phases, contributing to the maintenance of tissue homeostasis following injury. nih.gov These findings collectively show that lactylation is a dynamic PTM that responds to diverse physiological stressors, linking metabolic state to adaptive or maladaptive cellular responses.

Stress ConditionModel SystemObserved Change in LactylationPhysiological Consequence
HypoxiaHuman and mouse cells in cultureIncreased histone Kla levels. aacrjournals.orgLinks enhanced glycolysis under low oxygen to changes in gene expression. aacrjournals.org
Social Defeat StressMouse modelIncreased lactylation in the prefrontal cortex, especially on Histone H1. cell.combiorxiv.orgAssociated with increased anxiety-like behavior and decreased social interaction. cell.combiorxiv.org
Neuronal ExcitationMouse model (electroconvulsive stimulation)Increased lysine lactylation in the prefrontal cortex. biorxiv.orgCorrelates with expression of the neuronal activity marker c-Fos. biorxiv.org
Myocardial InfarctionAnimal modelsAlterations in histone lactylation. nih.govParticipates in the regulation of post-infarction cardiac repair. nih.gov

Advanced Research Directions and Methodological Innovations in Lysine Lactylation Studies

Development of Novel Chemical Probes and Biosensors for Real-time Monitoring

A significant challenge in studying PTMs is the ability to detect and quantify them in real-time within living cells. To address this, researchers have been innovating with chemical probes and biosensors.

Chemical Probes: Bioorthogonal chemical reporters are powerful tools for the detection and identification of PTMs. For lysine (B10760008) lactylation, an alkynyl-functionalized L-lactate analogue, YnLac, has been developed. frontiersin.orgrsc.org This probe is metabolically incorporated into proteins, allowing for the subsequent attachment of fluorescent tags or biotin (B1667282) via click chemistry. nih.gov This enables the visualization, enrichment, and proteome-wide identification of lactylated proteins and their specific modification sites in mammalian cells. frontiersin.orgrsc.org Another set of probes, p-H4K16laAlk and p-H4K16la-NBD, were specifically designed to capture and monitor the enzymes, known as "erasers," that remove lactyl groups. chengresearch.com

Biosensors: Given that lactate (B86563) is the precursor for lactylation, monitoring its intracellular concentration dynamics is crucial. nih.gov High-performance, genetically encoded fluorescent biosensors have been engineered for this purpose. The iLACCO series (iLACCO1, iLACCO1.1, and iLACCO1.2) are single GFP-based biosensors with a range of affinities that cover the physiological concentrations of L-lactate, allowing for real-time imaging of its dynamics in mammalian cells. acs.org Similarly, the FiLa family of sensors provides an ultrasensitive tool to illuminate the spatiotemporal landscape of lactate metabolism in cells, subcellular organelles, and even in live animals. springernature.com These biosensors are instrumental in correlating fluctuations in lactate levels with changes in the lactylation status of proteins.

Tool TypeName/ClassFunctionReference
Chemical ProbeYnLacBioorthogonal reporter for metabolic labeling and proteomic profiling of lactylated proteins. frontiersin.orgrsc.orgresearchgate.net
Chemical Probep-H4K16laAlkCaptures potential lactylation "eraser" enzymes from cell lysates. chengresearch.com
Chemical Probep-H4K16la-NBDFluorescent probe to directly monitor delactylation processes. chengresearch.com
BiosensoriLACCO seriesGenetically encoded GFP-based sensors for real-time imaging of intracellular L-lactate. acs.org
BiosensorFiLa sensorsUltrasensitive genetically encoded sensors for multiscale analysis of lactate dynamics. springernature.com

Multi-omics Integration for Comprehensive Lactylome and Proteome Analysis

To fully comprehend the functional consequences of lysine lactylation, it is essential to integrate data from various "omics" fields. This multi-omics approach allows researchers to connect the presence of lactylation marks with changes in gene expression, protein abundance, and metabolic pathways.

Integrative analyses combining lactylome, proteome, and transcriptome data have been employed to study diseases like hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC). researchgate.netresearchgate.net In HCC, a global lactylome analysis identified over 9,000 lactylation sites, primarily on non-histone proteins involved in metabolic pathways, suggesting a widespread role beyond epigenetic regulation. researchgate.net In bladder cancer, multi-omics analysis was used to build a prognostic model based on lactylation-related genes, linking lactylation to glycolysis and hypoxia pathways. mdpi.com Similarly, integrating lactylome and proteome data in lung adenocarcinoma has helped stratify patients and understand immune responses. mdpi.com

In the microalga Nannochloropsis oceanica, an integrated analysis of the epigenome and lactylome revealed how lactylation regulates lipid production in response to nitrogen availability. acs.org These studies demonstrate that by combining different omics datasets, researchers can build a more holistic picture of how lactylation impacts cellular function in various biological contexts. researchgate.netacs.org

Systems Biology Approaches to Model Lactylation Networks

Systems biology combines experimental data with computational modeling to understand the complex interactions within biological systems. d-nb.info For lysine lactylation, this involves modeling the intricate network of "writers" (enzymes that add the mark), "erasers" (enzymes that remove it), and "readers" (proteins that bind to lactylated lysines), as well as the metabolic pathways that supply the lactate precursor.

A key aspect of this approach is the computational prediction of lactylation sites. Several models have been developed, including FSL-Kla, DeepKla, and Auto-Kla, which use machine learning algorithms to identify potential lactylation sites based on protein sequence information. frontiersin.orgnih.govresearchgate.net More advanced frameworks, such as ABFF-Kla and EBFF-Kla, improve prediction accuracy by integrating both protein sequence and 3D structural features. frontiersin.orgoup.com

These predictive tools, combined with experimental data from multi-omics studies, provide the foundation for constructing mechanistic models of lactylation networks. frontiersin.org Such models can simulate the dynamics of lactylation in response to different stimuli and predict how perturbations in the network might affect cellular behavior, offering a powerful hypothesis-generating tool for future experimental validation. d-nb.infofrontiersin.org

Prediction ModelKey FeatureReference
FSL-KlaFew-shot learning-based model frontiersin.orgnih.govoup.com
DeepKlaDeep learning-based model frontiersin.orgnih.govoup.com
Auto-KlaAutomated machine learning (AutoML) based model frontiersin.orgnih.govresearchgate.net
ABFF-Kla / EBFF-KlaFuses protein sequence and 3D structural features frontiersin.orgoup.com

Uncovering New Lactylation Sites and Substrate Specificities

Since its discovery in 2019 on histones, the known scope of lysine lactylation has expanded dramatically. aginganddisease.orgspandidos-publications.com Advanced mass spectrometry techniques have been pivotal in identifying thousands of lactylation sites on a vast number of non-histone proteins across various species, from human cells to bacteria and plants. frontiersin.orgresearchgate.netspandidos-publications.com

A significant methodological breakthrough was the discovery of the cyclic immonium (CycIm) ion of lactyllysine. frontiersin.orgbioinfor.com This specific ion, generated during tandem mass spectrometry, serves as a reliable and sensitive diagnostic marker, enabling confident identification of lactylation sites even in complex, unenriched protein samples. frontiersin.orgbioinfor.com This strategy has been used to mine public proteome datasets, revealing that lactylation is a common PTM on glycolytic enzymes. frontiersin.orgbioinfor.com

These expanding catalogs of lactylated proteins and sites are crucial for understanding the substrate specificities of the writer and eraser enzymes. For example, studies have identified that enzymes like p300/CBP, GCN5, and SIRT1-3 are involved in regulating lactylation, but their precise targets and the contexts in which they act are still being actively investigated. frontiersin.orgnih.gov Uncovering these specificities is key to deciphering the functional roles of lactylation on individual proteins and pathways.

Challenges and Future Perspectives in the Field of Lysine Lactylation Research

Despite rapid progress, the study of lysine lactylation is still in its early stages and faces several challenges. frontiersin.org A major hurdle is the existence of three structural isomers—KL-la (from L-lactate), KD-la (from D-lactate), and Kce—which are difficult to distinguish with standard methods. frontiersin.orgresearchgate.netnih.gov Developing tools, such as isomer-specific antibodies, that can reliably differentiate between these forms is critical, as they may have distinct biological origins and functions. nih.gov

Furthermore, while several enzymes have been identified as writers and erasers, their specific contributions and the full extent of their substrates remain largely unclear. frontiersin.orgnih.gov The interplay between lactylation and other PTMs, such as acetylation and ubiquitination, is another complex area requiring further investigation. frontiersin.orgrsc.orgrsc.org

Future research will likely focus on:

Developing more sophisticated and selective chemical probes and biosensors to study lactylation dynamics with higher precision. frontiersin.org

Integrating single-cell multi-omics data to dissect the heterogeneity of lactylation in complex tissues and disease states. mdpi.commdpi.com

Utilizing advanced systems biology models to simulate and predict the behavior of lactylation networks, guiding experimental design. aginganddisease.orgfrontiersin.org

Elucidating the specific functions of non-histone lactylation, which appears to be far more widespread than initially thought, and its impact on protein stability, enzymatic activity, and cellular signaling. eurekalert.orgfrontiersin.orgspringernature.com

By addressing these challenges and pursuing these future directions, the scientific community will continue to unravel the profound impact of this novel post-translational modification on biology and human health. spandidos-publications.com

Q & A

How can lysine lactylation be reliably detected and quantified in cellular models?

Methodological Answer:

  • Immunodetection: Use validated pan-lactyl-lysine monoclonal antibodies (e.g., clone PSH03-74) for immunoblotting or immunofluorescence. Cross-validate results with negative controls (e.g., lactyl-CoA-depleted conditions) .
  • Mass Spectrometry: Employ high-resolution LC-MS/MS with stable isotope-labeled peptides to distinguish lactylation from other lysine modifications (e.g., acetylation) .

What experimental controls are critical for studying LDHA's role in lysine lactylation?

Methodological Answer:

  • Genetic Knockdown: Use LDHA-specific siRNA or CRISPR-Cas9 knockout models to confirm lactate dependency.
  • Metabolic Rescue: Supplement with exogenous lactate (10–20 mM) to test reversibility of lactylation changes .
  • Oxidative Stress Monitoring: Measure ROS levels (e.g., via DCFDA assay) to account for LDHA inhibition-induced stress .

How can researchers distinguish histone lactylation effects from acetylation in gene regulation?

Methodological Answer:

  • Enzyme Inhibition: Treat cells with HDAC3 inhibitors (e.g., RGFP966) to block delactylation, and compare with acetyltransferase inhibitors (e.g., C646) .
  • ChIP-seq Dual Analysis: Perform parallel ChIP-seq for H3K18la and H3K27ac to identify lactylation-specific promoter regions .

What methodologies address contradictions between in vitro and in vivo lactylation dynamics?

Methodological Answer:

  • Isotopic Tracing: Use ¹³C₆-glucose to track lactate flux in both 2D cell cultures and 3D tumor spheroids/organoids .
  • Microenvironment Mimicry: Incorporate hypoxia chambers (1–2% O₂) to replicate in vivo tumor conditions in vitro .

How can lactylation's impact on chromatin structure be systematically assessed?

Methodological Answer:

  • Chromatin Conformation Capture (3C): Analyze spatial chromatin interactions in lactylation-modulated cells (e.g., HDAC3-deficient VSMCs) .
  • MNase-Seq: Assess nucleosome positioning changes post-lactylation using micrococcal nuclease digestion .

What strategies resolve uncertainties in lactyl-CoA's cellular concentration and origin?

Methodological Answer:

  • Lactyl-CoA Quantification: Develop LC-MS/MS protocols with deuterated lactyl-CoA (d₃-lactyl-CoA) as an internal standard .
  • Enzyme Screening: Test candidate acyl-CoA synthetases (e.g., AARS1) via in vitro lactylation assays with purified proteins .

How to validate lactylation's functional role in macrophage polarization or cancer immunotherapy?

Methodological Answer:

  • CRISPR-Cas9 Knock-in Models: Introduce lactylation-deficient histone mutants (e.g., H4K12R) and profile cytokine secretion (e.g., IL-6, TNF-α) .
  • Co-culture Systems: Pair lactylation-modulated tumor cells with T cells to assess PD-L1 expression and immune evasion .

What statistical frameworks are optimal for analyzing lactylation time-course data?

Methodological Answer:

  • Mixed-Effects Models: Account for intra-sample variability and time-dependent covariates (e.g., lactate concentration) .
  • Pathway Enrichment: Use GSEA to link lactylation peaks (ChIP-seq) with metabolic pathway activation .

How to design combinatorial therapies targeting lactylation in LDHA-driven cancers?

Methodological Answer:

  • Dual Metabolic Inhibition: Combine FX11 (LDHA inhibitor) with FK866 (NAD+ synthesis blocker) to exacerbate ATP depletion .
  • Epigenetic Synergy: Pair lactylation modulators (e.g., p300 inhibitors) with DNMT/HDAC inhibitors .

What emerging techniques could resolve lactylation's role in non-histone protein regulation?

Methodological Answer:

  • Pan-Kla Proteomics: Perform affinity purification with lactylation-specific antibodies followed by deep proteomic profiling .
  • Structural Biology: Use cryo-EM to resolve lactylation-induced conformational changes in proteins like p53 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.